N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure combining chromeno[4,3-b]pyridine and benzofuran moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide typically involves multi-component reactions (MCRs) due to their efficiency and atom economy. One efficient method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) at 80°C . This method avoids traditional recrystallization and chromatographic purification, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromenopyridine nucleus is known to interact with enzymes and receptors involved in inflammatory and cancer pathways . This interaction can modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones
- 2-methyl-2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)-propionitrile
Uniqueness
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide stands out due to its unique combination of chromeno[4,3-b]pyridine and benzofuran moieties, which confer distinct biological activities and synthetic versatility. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4/c1-12-10-18(24-21(25)17-11-13-6-2-4-8-15(13)27-17)23-20-14-7-3-5-9-16(14)28-22(26)19(12)20/h2-11H,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUMNDMWTAYTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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